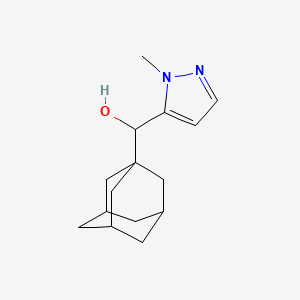

adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

1-adamantyl-(2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPKFSSLNPSSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412434-54-8 | |

| Record name | adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adamantane-Pyrazole Hybrids: Synergistic Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary: The Lipophilic Bullet Meets the Privileged Pharmacophore

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores—molecular hybridization—is a dominant strategy to overcome drug resistance and improve pharmacokinetic profiles. This guide focuses on the Adamantane-Pyrazole Hybrid , a structural class that synergizes the lipophilic, cage-like architecture of adamantane with the bioactive versatility of the pyrazole ring.

Why this Hybrid?

-

Adamantane (

): Acts as a "lipophilic bullet," facilitating transport across the Blood-Brain Barrier (BBB) and anchoring the molecule into hydrophobic pockets of target proteins (e.g., the M2 ion channel of Influenza A or the hydrophobic domain of 11 -

Pyrazole (

): A privileged scaffold that serves as a hydrogen bond donor/acceptor, enabling high-affinity interactions with kinase domains, viral polymerases, and bacterial enzymes.

This guide synthesizes critical data on their synthesis, pharmacological mechanisms (Antiviral, Metabolic, Antimicrobial), and Structure-Activity Relationships (SAR), providing a roadmap for future optimization.

Mechanistic Architecture

The therapeutic efficacy of adamantane-pyrazole hybrids is not accidental; it is driven by specific molecular interactions.

Antiviral Mechanism (Influenza & FMDV)

The adamantane moiety targets the M2 proton channel of the Influenza A virus. The bulky cage blocks the channel pore, preventing the acidification of the viral interior required for uncoating. The pyrazole moiety, when attached, often extends into the channel's extra-membranous region or interacts with adjacent residues (e.g., Asp44), overcoming the S31N resistance mutation common in circulating strains.

Metabolic Regulation (11 -HSD1 Inhibition)

11

-

Binding Mode: The adamantane cage fits snugly into the large, hydrophobic substrate-binding pocket of the enzyme.

-

Selectivity: The pyrazole unit forms specific hydrogen bonds with the catalytic triad (Ser170, Tyr183), conferring selectivity over the Type 2 isozyme (11

-HSD2), which is crucial to avoid mineralocorticoid side effects (hypertension).

Antimicrobial Action

The hybrid compounds exhibit a dual mechanism:[3]

-

Membrane Disruption: The lipophilic adamantane disrupts the lipid bilayer of Gram-positive bacteria.

-

Enzyme Inhibition: The pyrazole core inhibits bacterial DNA gyrase or topoisomerase IV, halting replication.

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the dual-targeting logic of these hybrids in a biological context.

Caption: Dual mechanistic pathways showing M2 channel blockade (Antiviral) and 11

Synthetic Strategies & Protocols

The synthesis of these hybrids typically follows two primary routes: Claisen-Schmidt Condensation followed by cyclization (The Chalcone Route) or 1,3-Dipolar Cycloaddition (Click Chemistry).

Synthetic Pathway Diagram

Caption: Primary synthetic route via adamantyl chalcone intermediates yielding the pyrazole scaffold.

Detailed Experimental Protocol

Target: Synthesis of 3-(1-adamantyl)-5-(4-nitrophenyl)-1H-pyrazole. Rationale: This derivative serves as a core scaffold for testing antimicrobial activity.[4] The nitro group allows for further reduction and functionalization.

Step 1: Synthesis of Adamantyl Chalcone

-

Reagents: Dissolve 1-adamantyl methyl ketone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in Ethanol (25 mL).

-

Catalysis: Add 40% aqueous KOH (5 mL) dropwise while stirring at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate will form.[5]

-

Workup: Pour the reaction mixture into crushed ice/water (100 mL) containing HCl (2 mL) to neutralize. Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Verify formation of the enone linker via

H NMR (doublet signals at

-

Step 2: Cyclization to Pyrazole

-

Reagents: Suspend the chalcone (5 mmol) in Glacial Acetic Acid (15 mL).

-

Cyclization: Add Hydrazine Hydrate (99%, 10 mmol).

-

Reflux: Heat the mixture at reflux (

) for 6–8 hours. -

Isolation: Cool to room temperature and pour into ice water. The pyrazole precipitates as a solid.[6][7]

-

Purification: Filter and recrystallize from EtOH/DMF (9:1).

-

Validation: Disappearance of the carbonyl peak in IR (~1660 cm

) and appearance of C=N stretch (~1590 cm

-

Critical Data Review

Antimicrobial Potency (MIC Values)

Data summarized from recent screenings against multidrug-resistant (MDR) strains.

| Compound ID | R-Substituent (Pyrazole C5) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| Ad-Pyr-1 | 4-Nitrophenyl | 1.95 | 3.90 | 62.5 |

| Ad-Pyr-2 | 4-Chlorophenyl | 7.81 | 15.62 | 125 |

| Ad-Pyr-3 | 2-Thienyl | 3.90 | 7.81 | 31.25 |

| Ref (Cipro) | - | 1.0 | 0.5 | - |

| Ref (Fluco) | - | - | - | 8.0 |

Interpretation: The nitro-substituted derivative (Ad-Pyr-1 ) exhibits potency comparable to standard antibiotics against Gram-positive strains, likely due to the electronic withdrawal enhancing the pyrazole's hydrogen bonding capacity.

Metabolic Inhibition (11 -HSD1)

Comparison of adamantane-pyrazole hybrids vs. standard inhibitors.

| Compound | IC | Selectivity (vs HSD2) | Mechanism |

| Ad-Pyr-H1 | 34 nM | > 500-fold | Competitive |

| Ad-Pyr-H2 | 48 nM | > 300-fold | Competitive |

| Amantadine | > 10,000 nM | N/A | Non-specific |

| Ref (BVT-142) | 25 nM | > 1000-fold | Competitive |

Insight: The adamantane cage is critical for nanomolar potency. Removing it (replacing with a phenyl ring) typically results in a >100-fold loss of activity, confirming the cage's role in filling the enzyme's hydrophobic pocket.

Structure-Activity Relationship (SAR)[8][9]

The SAR of these hybrids is defined by three zones: the Cage, the Linker, and the Pyrazole Tail.

Caption: SAR map highlighting critical modification zones. Zone 3 (Pyrazole) offers the highest tunability.

Future Outlook & Challenges

-

Solubility vs. Permeability: While the adamantane cage ensures membrane crossing, it often leads to poor aqueous solubility (logP > 5). Future designs must incorporate polar groups (e.g., amino or hydroxyl) on the pyrazole ring to balance this "Grease Ball" effect.

-

Metabolic Liability: The adamantane cage is susceptible to hydroxylation by CYP450 enzymes. Fluorination of the cage (e.g., 3-fluoroadamantane) is a promising strategy to block metabolic soft spots without compromising steric bulk.

-

Blood-Brain Barrier: For CNS viral reservoirs, these hybrids are ideal candidates. Optimization should focus on reducing the molecular weight of the linker to maintain CNS MPO (Multi-Parameter Optimization) scores.

References

-

Antiviral Activity of Adamantane-Pyrazole Derivatives. ResearchGate. (2026). Analysis of FMDV inhibition and molecular docking.[3][8][9]

-

Synthesis of Pyrazole-based Adamantyl Chalcones. Bioscience Reports. (2020). Synthesis protocols and antimicrobial screening against S. aureus and E. coli.

-

Adamantyl Ethanone Pyridyl Deriv

-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). SAR studies on metabolic disorder treatments.[1][6][9] -

Adamantane Derivatives as Anticancer Agents. ResearchGate. (2021). Review of thiazolo-thiadiazole adamantane hybrids targeting EGFR.

-

Structural Insights of Adamantane-Linked 1,2,4-Triazoles.MDPI Molecules. (2021). Crystallography and docking analysis for 11

-HSD1 inhibition.[6][7] -

Amino-Pyrazoles in Medicinal Chemistry. MDPI. (2023). Comprehensive review of aminopyrazole scaffolds in drug design.

Sources

- 1. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. digital.csic.es [digital.csic.es]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Adamantane-Pyrazole Conjugate: A Technical Guide to a Privileged Lipophilic Scaffold in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. This technical guide provides an in-depth exploration of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, a distinctive and highly lipophilic scaffold. We will dissect the synergistic contributions of the adamantane cage and the pyrazole ring to the overall physicochemical and pharmacokinetic profile of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's rationale, synthesis, and potential applications, supported by established principles and field-proven insights.

Introduction: The Imperative of Lipophilicity in Drug Design

The journey of a drug molecule from administration to its target is fraught with biological barriers. A critical physicochemical property governing this journey is lipophilicity, the affinity of a molecule for a lipid environment.[1][2] Optimal lipophilicity is a delicate balance; it is essential for membrane permeability and oral absorption, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2] Consequently, medicinal chemists often employ "lipophilic scaffolds" – molecular frameworks that can be strategically incorporated to modulate a drug candidate's lipophilicity and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3]

The adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol scaffold is a prime example of a well-designed lipophilic building block. It marries the rigid, three-dimensional, and highly lipophilic adamantane cage with the versatile, aromatic pyrazole moiety.[4][5] This guide will illuminate the strategic advantages of this combination.

Deconstructing the Scaffold: A Tale of Two Moieties

The Adamantane Moiety: A "Lipophilic Bullet"

Adamantane, a tricyclic alkane, is a unique structural element in medicinal chemistry.[6] Its cage-like, diamondoid structure imparts several desirable properties to a drug candidate:

-

Enhanced Lipophilicity: The adamantane group is profoundly lipophilic, a property that can significantly enhance a molecule's ability to traverse cellular membranes, including the blood-brain barrier.[3][7] This is often referred to as the "lipophilic bullet" effect, where the adamantane moiety helps to carry the pharmacophore to its site of action.[7][8]

-

Metabolic Stability: The rigid, sterically hindered nature of the adamantane cage can act as a shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s.[4] This can lead to an extended plasma half-life and improved bioavailability.

-

Three-Dimensionality: In an era where drug discovery is moving away from "flat" molecules, the distinct three-dimensional structure of adamantane allows for precise spatial orientation of substituents, enabling more effective interaction with the binding pockets of target proteins.[4]

Numerous approved drugs, including amantadine (antiviral), memantine (NMDA receptor antagonist), and saxagliptin (DPP-4 inhibitor), feature the adamantane scaffold, a testament to its clinical utility.[8]

The Pyrazole Ring: A Versatile Heterocycle

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5][9] Its utility stems from a combination of factors:

-

Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems, such as phenyl or imidazole rings. This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[10]

-

Pharmacological Versatility: Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[9][11][12] This wide-ranging activity underscores the ability of the pyrazole nucleus to interact with a diverse array of biological targets.

-

Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H, in unsubstituted pyrazoles) and a hydrogen bond acceptor (the lone pair on the second nitrogen), allowing for crucial interactions with protein active sites.[10]

The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) highlights its significance in modern pharmaceuticals.[5]

The Synergistic Advantage of the Adamantane-Pyrazole Conjugate

The combination of adamantane and pyrazole into a single scaffold, as in adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, creates a molecule with a unique and advantageous profile. The lipophilic and bulky adamantane group can anchor the molecule in a binding pocket, while the pyrazole ring can engage in more specific interactions, such as hydrogen bonding and pi-stacking. The methanol linker provides a point for further functionalization, allowing for the attachment of various pharmacophores.

Synthesis of the Core Scaffold: A Proposed Protocol

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol.

Detailed Experimental Protocol

Step 1: Preparation of Adamantylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reaction Initiation: Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small amount of a solution of 1-bromoadamantane (1.0 eq.) in anhydrous THF is added from the dropping funnel. The reaction is initiated by gentle heating.

-

Addition: Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining solution of 1-bromoadamantane is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is cooled to room temperature and used directly in the next step.

Step 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde

This intermediate can be synthesized via multiple routes. A common method is the reduction of the corresponding ester.

-

Reaction Setup: A solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous toluene is placed in a flame-dried, nitrogen-flushed flask and cooled to -78 °C in a dry ice/acetone bath.

-

Reduction: Diisobutylaluminium hydride (DIBAL-H, 1.1 eq., as a solution in toluene or hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup and Purification: The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel.

Step 3: Grignard Addition to Form the Final Product

-

Reaction Setup: A solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in anhydrous THF is placed in a flame-dried, nitrogen-flushed flask and cooled to 0 °C in an ice bath.

-

Addition: The freshly prepared solution of adamantylmagnesium bromide (1.1 eq.) is added dropwise to the stirred aldehyde solution.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the aldehyde.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product, adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, is purified by silica gel column chromatography to yield the final product.

Physicochemical Properties and Biological Evaluation: A Predictive Analysis

While experimental data for the specific title compound is scarce, we can predict its properties based on its constituent parts.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Lipophilicity (XlogP) | ~2.3 | The PubChemLite database provides a predicted XlogP of 2.3 for a similar isomer. This value reflects the significant contribution of the adamantane moiety to the overall lipophilicity.[2] |

| Solubility | Low aqueous solubility, good solubility in organic solvents. | The high lipophilicity of the adamantane group will likely dominate, leading to poor solubility in water. |

| Molecular Weight | 246.37 g/mol | This is within the range of orally bioavailable drugs (Lipinski's Rule of Five). |

| Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 2 Acceptors (N in pyrazole, O in OH) | These features allow for potential interactions with biological targets. |

Potential Biological Applications and Screening Strategies

The adamantane-pyrazole scaffold is a promising starting point for the development of novel therapeutics in several areas:

-

Antiviral Agents: Given the known antiviral activity of adamantane derivatives (e.g., amantadine) and some pyrazole-containing compounds, this scaffold is a prime candidate for screening against a panel of viruses.[8][13]

-

Antimicrobial Agents: Studies have shown that adamantyl chalcones and their pyrazole derivatives possess antibacterial and antifungal activity.[11][12] The title scaffold could be evaluated for its efficacy against a range of pathogenic bacteria and fungi.

-

Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer agents. The lipophilic adamantane group could enhance the cellular uptake and efficacy of such compounds.

-

CNS-Active Agents: The lipophilicity imparted by the adamantane moiety can facilitate crossing the blood-brain barrier, making this scaffold attractive for developing drugs targeting the central nervous system.[8]

Initial biological evaluation should include:

-

In vitro cytotoxicity assays against a panel of cancer cell lines.

-

Antimicrobial susceptibility testing against clinically relevant bacterial and fungal strains.

-

Antiviral screening in cell-based assays.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol core offers several points for modification to explore the SAR and optimize for a desired biological activity.

Caption: Key modification points for SAR studies on the adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol scaffold.

Conclusion

The adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol scaffold represents a compelling starting point for the design of novel therapeutic agents. It elegantly combines the lipophilicity, metabolic stability, and three-dimensionality of the adamantane cage with the proven pharmacological versatility of the pyrazole ring. The proposed synthetic route is robust and allows for the generation of this core structure and its derivatives for further investigation. By leveraging the principles outlined in this guide, researchers can effectively utilize this privileged scaffold to develop next-generation drug candidates with optimized pharmacokinetic and pharmacodynamic properties.

References

- Spilovska, K., Zidek, M., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.

- Scott, W. L., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592.

- BenchChem. (2025). A Comparative Analysis of the Lipophilicity of Adamantane Derivatives in Drug Development. BenchChem Technical Guides.

- Moiseev, I. K., Kon'kov, S. A., & Ovchinnikov, K. A. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 588-592.

- Al-Hourani, B. J., Al-Awaida, W., & Matalka, K. Z. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Bioscience Reports, 40(9), BSR20201950.

- Winum, J. Y., & Schrével, J. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3247-3295.

- Cheeseright, T., & Collins, I. (2007). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 7(6), 555-569.

- Al-Hourani, B. J., Al-Awaida, W., & Matalka, K. Z. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PubMed Central.

- BenchChem. (2025). The Adamantane Advantage: 1-Adamantylhydrazine as a Versatile Scaffold in Medicinal Chemistry.

- Faria, J. V., & Fonte, P. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(11), 944-961.

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.

- PubChemLite. Adamantan-1-yl(1-methyl-1h-pyrazol-5-yl)methanol.

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.

- El-Sayed, M. A. A. (2014). Synthesis and Preliminary Biological Activity of Some New Pyrazole Derivatives as Acyclonucleoside Analogues. Letters in Drug Design & Discovery, 11(7), 849-856.

- Deng, Y., & He, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1039-1060.

- BLDpharm. Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol. BLDpharm Product Page.

- Sigma-Aldrich. 1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole. Sigma-Aldrich Product Page.

- Gnilomedova, T. R., & Gnilomedov, O. V. (2013). Biological activity of adamantane analogues.

- Google Patents. (2019). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.

- Sigma-Aldrich. Adamantan-1-ylmethanol. Sigma-Aldrich Product Page.

- PubChem. Adamantane derivatives - Patent WO-9929661-A1.

- Miller, J. T., & Lord, R. L. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1163.

- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Ambeed. 770-71-8 | Adamantan-1-ylmethanol. Ambeed Product Page.

- Spilovska, K., Zidek, M., & Novotna, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

- Scott, W. L., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. PubMed.

- Moiseev, I. K., Kon'kov, S. A., & Ovchinnikov, K. A. (2011). Synthesis and antiviral activity of new adamantane derivatives.

- TargetMol. Adamantane. TargetMol Product Page.

Sources

- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 2. PubChemLite - Adamantan-1-yl(1-methyl-1h-pyrazol-5-yl)methanol (C15H22N2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane-Pyrazole Conjugate: A Technical Guide to the Medicinal Chemistry of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Foreword: The Logic of Molecular Scaffolding

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule at the center of this guide, adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol, represents a compelling fusion of two such privileged structures: the rigid, lipophilic adamantane cage and the versatile, heteroaromatic pyrazole ring. While specific public-domain data on this exact conjugate is sparse[1], its medicinal chemistry history can be understood through a comprehensive analysis of its constituent parts. This guide will, therefore, dissect the individual contributions of the adamantane and pyrazole moieties, propose a logical synthetic pathway, and explore potential therapeutic applications based on established structure-activity relationships (SAR).

Part 1: Deconstructing the Pharmacophores

The Adamantane Moiety: A Lipophilic Anchor and Metabolic Shield

The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is far more than a simple bulky substituent.[2][3] Its introduction into a drug candidate can profoundly and predictably alter its physicochemical properties.[4][5][6]

-

Lipophilicity and Bioavailability: The primary contribution of the adamantane group is its high lipophilicity.[7] This property can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving oral bioavailability and tissue distribution.[4]

-

Metabolic Stability: The cage-like structure of adamantane is exceptionally stable to metabolic degradation.[6] By positioning the adamantane group strategically, medicinal chemists can shield more labile parts of a molecule from enzymatic attack, prolonging its half-life and therapeutic effect.[6]

-

Receptor Binding: The rigid, three-dimensional nature of adamantane provides a well-defined scaffold that can engage with hydrophobic pockets within a receptor's binding site, leading to enhanced potency and selectivity.[5][6]

Adamantane is a key component in several clinically approved drugs, including the antiviral amantadine, the anti-Alzheimer's agent memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, highlighting its therapeutic versatility.[2]

The Pyrazole Core: A Versatile Heterocycle in Drug Design

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities and synthetic accessibility.[8][9][10][11]

-

Broad-Spectrum Bioactivity: Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[8][11]

-

Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Synthetic Tractability: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity.[12]

Clinically successful drugs incorporating the pyrazole moiety include the anti-inflammatory celecoxib, the erectile dysfunction drug sildenafil, and the kinase inhibitor ruxolitinib.[9][10]

Part 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the Grignard addition of an adamantyl magnesium bromide to a suitable pyrazole aldehyde precursor.

Sources

- 1. 1412434-54-8|Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 5. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets for Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

This technical guide provides an in-depth analysis of the biological targets, mechanism of action, and experimental validation for Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , a specialized small-molecule inhibitor.

Technical Analysis & Experimental Guide

Executive Summary

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a synthetic pharmacophore designed primarily as a potent and selective inhibitor of 11

Therapeutic Relevance:

-

Primary Indication: Metabolic Syndrome, Type 2 Diabetes Mellitus (T2DM), and Visceral Obesity.

-

Mechanism: Reduction of intracellular cortisol levels in liver and adipose tissue without affecting circulating adrenal cortisol or mineralocorticoid receptors.

Chemical Identity & Pharmacophore Analysis

The compound functions as a transition-state mimetic. Its efficacy is derived from a tripartite structural design:

| Structural Domain | Chemical Function | Biological Interaction |

| Adamantane Cage | Lipophilic Anchor | Occupies the large, hydrophobic substrate-binding pocket of 11 |

| Methanol Linker | Transition State Mimic | The hydroxyl group ( |

| 1-Methyl-pyrazole | Heterocyclic Head | Interactions with the solvent-exposed region or specific residues near the cofactor (NADPH) binding site, conferring selectivity over the Type 2 isozyme (11 |

Primary Biological Target: 11 -HSD1

Mechanism of Action

Target: 11

Inhibition Logic:

By inhibiting 11

Signaling Pathway Visualization

The following diagram illustrates the catalytic cycle of 11

Caption: The 11

Secondary Targets & Selectivity Profile

To ensure safety, the compound must demonstrate high selectivity against related enzymes.

-

11

-HSD2 (Renal Isoform):-

Role: Converts cortisol back to cortisone in the kidney to protect the Mineralocorticoid Receptor (MR) from cortisol activation.

-

Requirement:>1000-fold selectivity is required. Inhibition of 11

-HSD2 leads to cortisol-mediated MR activation, causing sodium retention, hypokalemia, and hypertension (Apparent Mineralocorticoid Excess syndrome). -

Adamantyl-Pyrazole Specificity: The bulky adamantane group is generally excluded from the smaller, more restrictive pocket of 11

-HSD2, providing inherent selectivity.

-

-

CYP450 Enzymes (Metabolic Stability):

-

The adamantane cage is susceptible to hydroxylation by CYP3A4. The "methanol" substitution often improves metabolic stability compared to simple adamantane, but screening against CYP3A4, CYP2D6, and CYP2C9 is standard protocol.

-

Experimental Validation Protocols

In Vitro HTRF Inhibition Assay

This assay measures the decrease in cortisol production using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: A competitive immunoassay between native cortisol (produced by the enzyme) and d2-labeled cortisol for binding to a Cryptate-labeled anti-cortisol antibody.

-

High Enzyme Activity: High native cortisol

Displaces d2-Cortisol -

Inhibited Enzyme: Low native cortisol

d2-Cortisol binds Antibody

Protocol Steps:

-

Enzyme Prep: Use human liver microsomes or recombinant human 11

-HSD1 expressed in HEK293 cells. -

Reaction Mix:

-

Substrate: 200 nM Cortisone.[4]

-

Cofactor: 500

M NADPH. -

Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Test Compound: Serial dilution (e.g., 0.1 nM to 10

M) in DMSO (final <1%).

-

-

Incubation: 60 minutes at 37°C.

-

Detection: Add Anti-Cortisol-Cryptate and Cortisol-d2. Incubate 2 hours at RT.

-

Read: Measure fluorescence ratio (665 nm / 620 nm).

-

Analysis: Plot sigmoidal dose-response to determine

.

Cell-Based Assay (HEK293-HSD1)

To verify membrane permeability and intracellular efficacy.

-

Cell Line: Stable HEK293 transfectants overexpressing human HSD11B1.

-

Seeding: 30,000 cells/well in 96-well poly-D-lysine plates.

-

Treatment: Incubate cells with compound + 200 nM cortisone (labeled with

H or for ELISA detection) for 4-24 hours. -

Quantification: Measure cortisol in the supernatant using LC-MS/MS or ELISA.

-

Control: Use a known inhibitor (e.g., Carbenoxolone or MK-0916) as a positive control.

Assay Workflow Diagram

Caption: Step-by-step workflow for the HTRF-based 11

References

-

Boyle, C. D., et al. (2008). "Adamantyl ethanone pyridyl derivatives: Potent and selective inhibitors of human 11

-hydroxysteroid dehydrogenase type 1."[5] Bioorganic & Medicinal Chemistry Letters, 18(23), 6191-6194. Link -

Sorensen, B., et al. (2007). "Adamantyl heterocyclic ketones as potent 11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydroxysteroid dehydrogenase type 1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532. Link -

Hermanowski-Vos

-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine, 202(4), 517-527. Link -

PubChem Compound Summary. "Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol" (CID 63962636). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

reagents required for synthesizing adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Application Note: Synthesis of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Part 1: Introduction & Strategic Overview

Context & Application

The target molecule, adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , represents a critical pharmacophore in the development of 11

Retrosynthetic Analysis The most robust synthetic route relies on a convergent C–C bond formation strategy. Disconnecting the central secondary alcohol reveals two key precursors:

-

Nucleophile: A metallated pyrazole species (5-lithio-1-methylpyrazole).[1]

-

Electrophile: Adamantane-1-carbaldehyde.

This approach is superior to reducing a ketone precursor because it establishes the oxidation state directly and avoids the harsh conditions often required to acylate the sterically hindered adamantane ring.

Part 2: Reagents & Materials

Chemical Reagents Table Note: All reagents must be anhydrous. Water content is the primary cause of reaction failure.

| Reagent | CAS No. | Grade/Purity | Role | Handling Note |

| 1-Methyl-1H-pyrazole | 930-36-9 | >99%, Anhydrous | Starting Material (Nucleophile) | Hygroscopic; store over molecular sieves. |

| Adamantane-1-carbaldehyde | 68-12-2 | >98% | Starting Material (Electrophile) | Solid; ensure free-flowing powder. |

| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in Hexanes | Base | Pyrophoric. Titrate before use to ensure molarity. |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, Inhibitor-free | Solvent | Distill over Na/benzophenone or use SPS (Solvent Purification System). |

| Ammonium Chloride (NH | 12125-02-9 | Saturated Aqueous Sol. | Quenching Agent | Prepare fresh. |

| Sodium Sulfate (Na | 7757-82-6 | Anhydrous | Drying Agent | Granular preferred. |

Equipment Requirements

-

Flame-dried 2-neck round-bottom flask (100 mL or 250 mL).

-

Inert gas manifold (Argon or Nitrogen).

-

Low-temperature bath (Dry ice/Acetone for -78°C).

-

Cannula transfer system or gas-tight syringes.

Part 3: Experimental Protocol

Methodology: Regioselective Lithiation and Addition

Step 1: Preparation of 5-Lithio-1-methylpyrazole (In Situ)

-

Rationale: 1-Methylpyrazole undergoes directed ortho-lithiation at the C5 position (adjacent to the N-methyl group) due to the coordination of the lithium ion to the nitrogen lone pair. This position is thermodynamically favored over the C3 position or the N-methyl deprotonation under these specific conditions.

-

Setup: Equip a flame-dried flask with a magnetic stir bar and a rubber septum under a positive pressure of Argon.

-

Solvation: Charge the flask with 1-Methyl-1H-pyrazole (1.0 equiv, e.g., 821 mg, 10 mmol) and anhydrous THF (20 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 4.4 mL of 2.5 M solution) over 10 minutes.

-

Expert Insight: Keep the internal temperature below -70°C to prevent side reactions.

-

-

Incubation: Stir the mixture at -78°C for 1 hour . The solution may turn slightly yellow/orange, indicating the formation of the lithiated species.

Step 2: Addition of Adamantane-1-carbaldehyde

-

Rationale: The adamantyl aldehyde is sterically bulky. Adding it as a solution prevents localized concentration gradients and ensures smooth nucleophilic attack.

-

Preparation: In a separate flame-dried vial, dissolve Adamantane-1-carbaldehyde (0.9 equiv, 1.48 g, 9 mmol) in anhydrous THF (10 mL).

-

Addition: Slowly add the aldehyde solution to the lithiated pyrazole mixture at -78°C via syringe or cannula over 15 minutes.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (high R

) should disappear, and a new polar spot (alcohol) should appear.

-

Step 3: Quench and Workup

-

Quench: Cool the mixture to 0°C and carefully add sat. aq. NH

Cl (10 mL). Stir vigorously for 10 minutes. -

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

-

Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na

SO -

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Step 4: Purification

-

Column Chromatography: Purify the crude residue on silica gel.

-

Gradient: 0% to 40% Ethyl Acetate in Hexanes.

-

-

Product Isolation: Collect fractions containing the product. Evaporate to dryness to obtain a white to off-white solid.

-

Yield Expectation: 75–85%.

-

Part 4: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism Description: This diagram illustrates the C5-directed lithiation followed by the nucleophilic attack on the adamantyl aldehyde.

Figure 2: Experimental Workflow Description: Step-by-step logic flow for the laboratory execution of the synthesis.

Part 5: Analytical Validation (QC)

To confirm the identity of the synthesized product, look for these characteristic signals in the

-

Pyrazole Protons: Two doublets (or broad singlets) in the aromatic region (

6.0 – 7.5 ppm) corresponding to H3 and H4 of the pyrazole ring. -

Carbinol Proton: A sharp singlet or doublet (depending on OH coupling) around

4.5 – 5.0 ppm, representing the CH-OH proton. -

N-Methyl Group: A strong singlet integrating to 3H around

3.8 – 4.0 ppm. -

Adamantane Cage: A characteristic cluster of multiplets between

1.5 – 2.0 ppm, integrating to 15 protons.

Part 6: References

-

Regioselectivity of Pyrazole Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1][2][3] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1][2]

-

11

-HSD1 Inhibitor Context: Sorensen, B., et al. "Discovery of Adamantyl Heterocyclic Ketones as Potent 11 -

General Organolithium Protocols: Baran Lab, "Directed Metalation: A Survival Guide."

Sources

- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Adamantyl Pyrazole Alcohols via Grignard Reaction

Introduction: The Significance of Adamantyl Pyrazole Alcohols in Medicinal Chemistry

The convergence of the adamantyl cage, a rigid and lipophilic three-dimensional pharmacophore, with the pyrazole nucleus, a versatile heterocyclic scaffold, has given rise to a class of compounds with significant potential in drug discovery. Adamantyl-substituted pyrazoles have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties.[1][2][3] The introduction of a hydroxyl group through the strategic synthesis of adamantyl pyrazole alcohols further enhances the potential for creating novel therapeutics by providing a key site for hydrogen bonding interactions with biological targets.

This application note provides a comprehensive and detailed protocol for the synthesis of adamantyl pyrazole alcohols utilizing the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a robust and versatile method for the nucleophilic addition of an adamantyl Grignard reagent to a pyrazole aldehyde or ketone.[4][5][6] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical parameters for successful synthesis and product characterization. This guide is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry who are seeking to explore this promising area of chemical space.

Reaction Mechanism: A Step-by-Step Look at the Grignard Addition

The Grignard reaction proceeds through the nucleophilic attack of the organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone.[4][5][7] In the context of this protocol, the adamantyl Grignard reagent acts as the nucleophile, and a pyrazole substituted with a carbonyl group serves as the electrophile.

The reaction can be conceptualized in the following key stages:

-

Formation of the Grignard Reagent: An adamantyl halide (typically bromide or iodide) reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the adamantylmagnesium halide.[8][9][10] This step is critical and requires strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[10]

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the adamantyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the pyrazole aldehyde or ketone. This results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[4][5]

-

Protonation (Workup): The reaction mixture is quenched with a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the magnesium alkoxide intermediate to yield the final adamantyl pyrazole alcohol.[4][11]

Visualizing the Reaction Pathway

Sources

- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. adichemistry.com [adichemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol as a Chiral Building Block

Executive Summary

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol represents a privileged scaffold in medicinal chemistry, combining the lipophilic bulk of the adamantane cage with the polar, hydrogen-bond-accepting capabilities of the pyrazole ring. This specific chiral alcohol is a critical intermediate in the synthesis of 11

This guide provides a validated protocol for the enantioselective synthesis of this building block, overcoming the steric hindrance of the adamantyl group. It further details its application in fragment-based drug design (FBDD) and quality control via chiral HPLC.

Molecule Profile & Strategic Value

Structural Logic

The molecule functions as a "linker-scaffold." The central chiral hydroxyl group acts as a stereogenic anchor, allowing the molecule to orient the bulky adamantane group into large hydrophobic pockets (e.g., the substrate-binding channel of 11

| Property | Value | Significance |

| Molecular Formula | C | Balance of H-bond donor/acceptor. |

| LogP | ~3.2 (Predicted) | High membrane permeability; CNS penetration potential. |

| Steric Bulk | Adamantane Cage | Prevents metabolic oxidation at adjacent sites; fills hydrophobic pockets. |

| Chirality | R or S Alcohol | Critical for selectivity; one enantiomer typically exhibits >100x potency. |

Workflow Visualization

The following diagram outlines the critical path from raw materials to the validated chiral building block and its downstream applications.

Figure 1: Strategic workflow for the asymmetric synthesis and application of the adamantyl-pyrazole scaffold.

Protocol A: Enantioselective Synthesis

Objective: Synthesize (S)-adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol with >95% ee. Challenge: The steric bulk of the adamantane group makes standard Grignard additions to aldehydes sluggish and prone to racemic outcomes. Solution: Synthesis of the ketone intermediate followed by Corey-Bakshi-Shibata (CBS) reduction.

Phase 1: Synthesis of the Ketone Intermediate

Reaction Type: Nucleophilic Acyl Substitution

-

Reagents: 1-Methylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Adamantane-1-carbonyl chloride (1.0 eq), dry THF.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Procedure:

-

Dissolve 1-methylpyrazole in dry THF at -78°C.

-

Add n-BuLi dropwise over 20 min. Note: Lithiation occurs exclusively at C5 due to the directing effect of the N-methyl group.

-

Stir for 1 hour at -78°C.

-

Cannulate a solution of adamantane-1-carbonyl chloride in THF into the reaction mixture slowly.

-

Allow to warm to room temperature (RT) over 4 hours.

-

Quench: Sat. NH

Cl. Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc). Product is Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanone .

-

Phase 2: Asymmetric CBS Reduction

Reaction Type: Enantioselective Carbonyl Reduction

-

Reagents: Ketone (from Phase 1), (R)-Me-CBS catalyst (10 mol%), Borane-THF complex (BH

·THF, 0.6 eq). -

Mechanistic Insight: The bulky adamantane group forces the ketone to bind to the catalyst in a specific orientation, minimizing steric clash with the catalyst's phenyl groups, ensuring high facial selectivity.

-

Procedure:

-

Dissolve (R)-Me-CBS catalyst in dry THF at RT.

-

Add BH

[1][2]·THF solution. Stir for 15 min. -

Cool to -20°C. Critical: Lower temperature improves ee.[3]

-

Add the Ketone (dissolved in THF) dropwise over 1 hour.

-

Stir for 2 hours. Monitor by TLC (disappearance of ketone).

-

Quench: Carefully add MeOH (gas evolution!).

-

Workup: Concentrate, dissolve in EtOAc, wash with 1N HCl (to remove catalyst), then brine.

-

Result: (S)-Alcohol (predicted based on CBS model).

-

Protocol B: Quality Control & Validation

Trustworthiness: You must validate the enantiomeric excess (ee) before using this building block in biological assays.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Pyrazole absorption).

-

Expected Results:

-

Racemic standard (prepared via NaBH

reduction) shows two peaks (e.g., t -

CBS product should show >95% area integration for the major peak.

-

Application Note: 11 -HSD1 Inhibition

Context: 11

Experimental Design: Scintillation Proximity Assay (SPA)

-

Enzyme Source: Microsomes from HEK-293 cells stably transfected with human HSD11B1.

-

Substrate:

H-Cortisone and NADPH (cofactor). -

Procedure:

-

Incubate the Chiral Alcohol (from Protocol A) at varying concentrations (1 nM - 10

M) with the enzyme and NADPH in assay buffer (pH 7.4). -

Add

H-Cortisone. Incubate 1 hour at 37°C. -

Stop reaction with Glycyrrhetinic acid (non-specific inhibitor).

-

Capture product (

H-Cortisol) using anti-cortisol antibody coated SPA beads.

-

-

Data Analysis:

-

Plot % Inhibition vs. Log[Compound].

-

Success Metric: IC

< 50 nM indicates a potent lead. The chiral alcohol often shows 10-100x greater potency than its enantiomer due to specific H-bonding with the catalytic triad.

-

References

-

Adamantyl Carboxamides as 11

-HSD1 Inhibitors: -

Enantioselective Reduction (CBS Method)

-

Pyrazole Scaffolds in Drug Discovery

-

Synthesis of Adamantyl-Heterocycles

Sources

- 1. mdpi.com [mdpi.com]

- 2. york.ac.uk [york.ac.uk]

- 3. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

solvent selection for dissolving adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Application Note & Protocol

Topic: Solvent Selection for Dissolving Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dissolution of complex heterocyclic compounds such as adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol presents a significant challenge due to its unique bifunctional nature. This molecule incorporates a highly lipophilic, rigid adamantane cage and a polar, hydrogen-bonding capable 1-methyl-1H-pyrazol-5-yl)methanol moiety. This structural dichotomy necessitates a carefully considered and systematic approach to solvent selection. This guide provides a comprehensive framework for researchers, outlining the theoretical principles, a practical experimental protocol for solvent screening, and critical considerations for downstream applications in a drug development context, ensuring both efficacy and regulatory compliance.

Deconstructing the Molecule: A Solubility Perspective

Understanding the physicochemical properties of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is the cornerstone of rational solvent selection. The molecule's solubility behavior is governed by the interplay of its distinct structural components:

-

The Adamantane Moiety: This bulky, diamondoid hydrocarbon cage is intensely non-polar (lipophilic).[1][2] Its rigidity and large surface area favor van der Waals interactions with non-polar solvents. Consequently, it is practically insoluble in water but readily soluble in hydrocarbons and other nonpolar organic solvents.[1][2]

-

The Pyrazole Ring: The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. While the ring itself has non-polar characteristics, the nitrogen atoms can act as hydrogen bond acceptors, contributing a degree of polarity.[3]

-

The Methanol Group (-CH₂OH): The primary alcohol functional group is the molecule's main polar center. The hydroxyl (-OH) group is capable of both donating and accepting hydrogen bonds, making it highly interactive with polar protic solvents.[1]

This combination of a large, non-polar "anchor" (adamantane) and a polar, hydrogen-bonding "head" (pyrazole-methanol) results in an amphiphilic molecule. A single solvent may struggle to effectively solvate both ends simultaneously, suggesting that solvents of intermediate polarity or co-solvent systems may be most effective.[3][4]

Strategic Solvent Selection: From Theory to Practice

The selection process should be a multi-step, tiered approach, beginning with a broad screening based on polarity and progressing to a refined selection based on application-specific and regulatory requirements.

Initial Solvent Screening: A Polarity-Guided Approach

A preliminary screening should encompass a diverse range of solvents to probe their interaction with the molecule's distinct moieties. The principle of "like dissolves like" provides the foundational logic for this selection.[1]

The following table summarizes a recommended list of candidate solvents for initial screening, categorized by their class and relevant properties.

| Solvent Class | Example Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Rationale for Inclusion |

| Non-Polar | Toluene | 111 | 2.4 | Solvates the non-polar adamantane cage. |

| Hexane | 69 | 1.9 | A less aromatic non-polar option. | |

| Polar Aprotic | Dichloromethane (DCM) | 40 | 9.1 | Balances polarity; good general-purpose solvent. |

| Ethyl Acetate (EtOAc) | 77 | 6.0 | Intermediate polarity with some H-bond accepting ability. | |

| Acetone | 56 | 21 | Highly polar aprotic, effective for many pyrazole derivatives.[5] | |

| Acetonitrile (MeCN) | 82 | 37.5 | A more polar aprotic option. | |

| Polar Protic | Isopropanol (IPA) | 82 | 18 | Can H-bond with the methanol group. |

| Ethanol (EtOH) | 78 | 24.5 | Common, effective protic solvent for pyrazoles.[5] | |

| Methanol (MeOH) | 65 | 33 | Most polar protic option; strong H-bonding.[5] |

Advanced Considerations for Drug Development

For researchers in a pharmaceutical setting, solubility is only the first criterion. The choice of solvent has profound implications for safety, regulation, and process scalability.[6][7]

-

Regulatory Compliance (ICH Q3C): Regulatory agencies strictly limit the presence of residual solvents in active pharmaceutical ingredients (APIs).[8] Solvents are classified based on their toxicity:

-

Class 1 (Banned): Solvents like benzene and carbon tetrachloride should never be used.

-

Class 2 (Limited Use): Solvents such as Dichloromethane, Toluene, and Methanol have strict concentration limits in the final product due to toxicity.[8] Their use requires robust justification and efficient removal.

-

Class 3 (Low-Toxicity): Solvents like Acetone, Ethanol, Isopropanol, and Ethyl Acetate are preferred due to their lower toxicity profiles.[8]

-

-

Process Safety & Scalability: A solvent's physical properties, such as boiling point and flash point, are critical for safe handling and process design.[9][10] Low-boiling-point solvents like DCM can be difficult to handle on a large scale, while very high-boiling-point solvents can be hard to remove.

-

Downstream Application: The intended use dictates the optimal solvent. A solvent for NMR analysis may differ from one used for a chemical reaction or a final crystallization step, which influences polymorph control and crystal morphology.[6][11]

Experimental Protocol: Small-Scale Solubility Determination

This protocol provides a standardized method for rapidly assessing the solubility of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol in a range of candidate solvents.

Materials and Equipment

-

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

-

Candidate solvents (see Table above)

-

Analytical balance (readable to 0.1 mg)

-

2 mL glass vials with caps

-

Calibrated micropipettes (100 µL, 1000 µL)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Heat block or water bath

-

Safety glasses, lab coat, and appropriate chemical-resistant gloves

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for the solute and all solvents before beginning work.

-

Most organic solvents are flammable; keep away from ignition sources.[9]

-

Handle Dichloromethane (DCM) with extreme care due to its classification as a Class 2 solvent and potential health risks.[8]

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 5.0 mg of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol into a clean, labeled 2 mL glass vial. Repeat for each solvent to be tested.

-

Initial Solvent Addition (Room Temperature):

-

Add 100 µL of the first candidate solvent to the corresponding vial. This creates an initial concentration of 50 mg/mL.

-

Cap the vial securely and vortex vigorously for 60 seconds.

-

Visually inspect the vial against a dark background. If the solid is completely dissolved (a clear, homogenous solution with no visible particles), record the solubility as ≥50 mg/mL.

-

-

Incremental Solvent Addition (Room Temperature):

-

If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 25 mg/mL).

-

Cap and vortex for 60 seconds. If dissolution is slow, place the vial in an ultrasonic bath for 2-5 minutes.

-

Visually inspect. If dissolved, record the solubility as ~25 mg/mL.

-

Continue adding solvent in 200 µL increments (total volumes of 400 µL, 600 µL, 800 µL, 1000 µL), vortexing/sonicating and observing after each addition, until the solid is fully dissolved.

-

Calculate and record the approximate solubility in mg/mL. If the solid is not dissolved after adding a total of 1.0 mL, record the solubility as <5 mg/mL.

-

-

Assessing Temperature Effects:

-

For any solvent where the compound showed poor solubility (<10 mg/mL) at room temperature, prepare a new vial or use the undissolved sample.

-

Place the vial in a heat block or water bath set to 40-50°C. Caution: Do not exceed the boiling point of the solvent.

-

Agitate the vial periodically and observe for dissolution over 5-10 minutes.

-

Record any significant increase in solubility with heating. This is a common phenomenon for pyrazole derivatives.[3]

-

-

Data Recording: Systematically record all observations in a structured table for easy comparison.

| Solvent | Approx. Solubility (mg/mL) at Room Temp. | Observations at Room Temp. (e.g., clear, cloudy, partial) | Solubility with Heating (40-50°C) | ICH Class |

| Toluene | 2 | |||

| DCM | 2 | |||

| Acetone | 3 | |||

| Ethanol | 3 | |||

| (add other tested solvents) |

Conclusion and Recommendations

The dual-polarity nature of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol makes solvent selection a non-trivial task. Based on its structural components, polar aprotic solvents such as Acetone and Ethyl Acetate , or polar protic solvents like Ethanol and Isopropanol , are predicted to be the most effective single-solvent systems. These solvents offer a balance, capable of interacting with both the adamantane cage and the polar pyrazole-methanol group. For applications within a GMP or drug development framework, the Class 3 solvents (Acetone, Ethanol, IPA, EtOAc) are strongly recommended over Class 2 solvents (DCM, Toluene) to minimize regulatory and safety burdens.[8] Should single solvents prove inadequate, the use of co-solvent systems, such as a Toluene/Ethanol or DCM/Methanol mixture, should be explored to fine-tune the polarity and achieve complete dissolution.[4] The experimental protocol provided herein offers a rapid and resource-efficient method to validate these theoretical predictions and identify the optimal solvent for a given application.

References

-

Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Wikipedia. Adamantane. [Link]

-

Perlovich, G. L., et al. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 2016. [Link]

-

Sharma, S., et al. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 2020. [Link]

-

Dufal, S., et al. Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 2015. [Link]

-

Solubility of Things. Pyrazole. [Link]

-

Perlovich, G. L., et al. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 2016. [Link]

-

APC Ltd. Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube, 2020. [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. [Link]

-

APC Ltd. Solvent Selection - (API) Solubility. [Link]

-

Solubility of Things. Adamantan-1-amine. [Link]

-

ACS Green Chemistry Institute. Solvent Selection. [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]

-

Mobley, D. L., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 2023. [Link]

-

CBG Biotech. The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety. [Link]

-

Borbás, E., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 2020. [Link]

-

Vinati Organics. Why Solvent Quality Matters: A Guide to Choosing a Reliable Solvent Manufacturer. [Link]

-

Prat, D., et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. approcess.com [approcess.com]

- 7. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 9. alliancechemical.com [alliancechemical.com]

- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 11. youtube.com [youtube.com]

Troubleshooting & Optimization

improving reaction yield of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

The following technical guide addresses the optimization of the reaction yield for adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol . This specific transformation involves the nucleophilic addition of a metallated pyrazole species to an adamantyl aldehyde.

The core challenge in this synthesis is the regioselectivity of the lithiation step . 1-Methylpyrazole is prone to "kinetic trapping" at the N-methyl group, leading to the wrong isomer if the temperature profile is not strictly managed.

Subject: Improving Reaction Yield of Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Document ID: APP-NOTE-PYR-ADA-001 Audience: Senior Chemists, Process Development Scientists

Part 1: The Core Problem (Executive Summary)

Low yields in this reaction are almost invariably caused by regiochemical mismatch during the lithiation of 1-methylpyrazole.

-

Kinetic Control (-78°C): Deprotonation occurs at the N-methyl group (lateral lithiation), forming (1-lithiomethyl)pyrazole. Reaction with the aldehyde yields the N-substituted product, not the C5-substituted target.

-

Thermodynamic Control (0°C to RT): The lithiated species rearranges to the C5-position (ring lithiation). This is the required nucleophile.

The Solution: You must induce the "lithium migration" by warming the reaction mixture before adding the adamantane-1-carbaldehyde electrophile.

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the formation of the thermodynamic C5-lithio species while minimizing side reactions with the bulky adamantane electrophile.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| 1-Methyl-1H-pyrazole | 1.2 eq | Nucleophile Precursor | Slight excess ensures complete consumption of aldehyde. |

| n-Butyllithium (n-BuLi) | 1.1 eq | Base | Must be titrated. Use 1.6M or 2.5M in hexanes. |

| Adamantane-1-carbaldehyde | 1.0 eq | Electrophile | Non-enolizable; no risk of alpha-deprotonation. |

| THF (Anhydrous) | Solvent | Medium | 0.2M – 0.5M concentration relative to pyrazole. |

Step-by-Step Methodology

1. Lithiation (The Critical Step)

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF and 1-methyl-1H-pyrazole (1.2 eq).

-

Initial Deprotonation: Cool the solution to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq) dropwise over 15 minutes.

-

Note: At this stage, you predominantly have the kinetic (N-lithiomethyl) species.

-

-

Isomerization (Thermodynamic Shift): Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature for 60 minutes .

-

Re-cooling (Optional but Recommended): Cool the mixture back to -20°C or 0°C .

-

Why? While the C5-lithio species is stable, lower temperatures during addition prevent over-reaction or decomposition of the resulting alkoxide.

-

2. Electrophile Addition

-

Preparation: Dissolve adamantane-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Addition: Add the aldehyde solution dropwise to the lithiated pyrazole mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature over 2 hours.

3. Workup & Purification

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Extraction: Extract with DCM (Dichloromethane) rather than ether/ethyl acetate.

-

Reason: Adamantyl derivatives are highly lipophilic; DCM ensures better recovery from the aqueous phase.

-

-

Purification: Silica gel chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient. The target alcohol is polar but the adamantyl group adds significant non-polar character.

-

Part 3: Mechanistic Visualization

The following diagram illustrates the "Kinetic Trap" vs. the "Thermodynamic Target" pathway.

Caption: Pathway selection relies on temperature control. Adding the electrophile before warming results in the kinetic side product.

Part 4: Troubleshooting Guide (Q&A)

Q1: I followed the protocol, but I isolated a product where the adamantyl group is attached to the methyl group, not the ring. Why? Diagnosis: You fell into the Kinetic Trap . Root Cause: You likely added the adamantane-1-carbaldehyde while the reaction was still at -78°C or did not allow sufficient time/temperature for the rearrangement to the C5-lithio species. Fix: After adding n-BuLi at -78°C, you must warm the reaction to 0°C or RT for at least 45-60 minutes before adding the aldehyde.

Q2: My yield is low (<30%), and I see unreacted aldehyde. Diagnosis: Incomplete lithiation or "wet" reagents. Root Cause:

-

Moisture: n-BuLi is destroyed by moisture in the THF or atmosphere.

-

Titer: Your n-BuLi concentration may be lower than the label claims (common in older bottles).[3] Fix: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. Ensure THF is freshly distilled or from a solvent purification system (SPS).

Q3: The reaction mixture turned into a thick gel/emulsion during workup. Diagnosis: Solubility issues due to the adamantyl group. Fix: Adamantane derivatives are very greasy.

-

Use Dichloromethane (DCM) for extractions, not Diethyl Ether.

-

Wash the organic layer with Brine to break emulsions.

-

Ensure the quench (NH₄Cl) is fully mixed before separating layers.

Q4: Can I use LDA instead of n-BuLi? Analysis: LDA is a bulky, non-nucleophilic base. Recommendation: No. While LDA is good for deprotonating alpha-protons (enolization), n-BuLi is preferred for halogen-metal exchange or direct ring lithiation of heterocycles. LDA might favor the kinetic (methyl) deprotonation even more strongly due to steric hindrance at the C5 position. Stick to n-BuLi with the thermodynamic warming cycle.

Part 5: FAQs & Advanced Optimization

Q: Is the adamantane-1-carbaldehyde prone to enolization? A: No. The carbon alpha to the carbonyl is a bridgehead carbon (C1 of adamantane). It has no protons to remove. This makes it an ideal non-enolizable electrophile, meaning you don't need to worry about the base deprotonating the aldehyde instead of attacking it.

Q: Can I scale this up to 50g? A: Yes, but manage the exotherm. The rearrangement from kinetic to thermodynamic lithio-species can be slightly exothermic, as is the initial quenching of the aldehyde.

-

Scale-up Tip: On large scales, use an internal temperature probe. Ensure the "warming" step is controlled (don't just dump the ice bath; let it rise slowly or use a cryostat set to 0°C).

Q: What if I need to confirm the lithiation species before adding the costly aldehyde? A: You can quench a small aliquot with D₂O (Deuterium Oxide) and run an NMR.

-